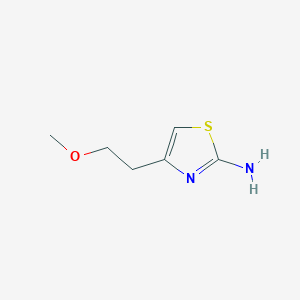![molecular formula C16H16F5OPS3 B12310938 (2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)
(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3aR,6S,7aR)-3a-Metil-2-((perfluorofenil)tio)-6-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro es un compuesto orgánico complejo conocido por sus características estructurales únicas y aplicaciones significativas en varios campos de la investigación científica. Este compuesto se caracteriza por la presencia de un grupo perfluorofenil, un grupo prop-1-en-2-il y un sistema de anillo hexahidrobenzo[d][1,3,2]oxatiafosfol, lo que lo convierte en un reactivo valioso en la síntesis estereoespecífica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R,3aR,6S,7aR)-3a-Metil-2-((perfluorofenil)tio)-6-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro involucra varios pasos. Un método común incluye la reacción de una fosfina quiral con un tiol perfluorofenil en condiciones controladas para formar el producto deseado. La reacción generalmente requiere una atmósfera inerte, como nitrógeno o argón, y se lleva a cabo a bajas temperaturas para garantizar la estabilidad de los compuestos intermedios.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se puede ampliar utilizando reactores de flujo continuo, que permiten un control preciso de los parámetros de reacción, como la temperatura, la presión y los caudales. Este método mejora la eficiencia y el rendimiento del proceso de síntesis, haciéndolo factible para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R,3aR,6S,7aR)-3a-Metil-2-((perfluorofenil)tio)-6-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da como resultado la formación de tioles o fosfinas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo perfluorofenil, donde los nucleófilos como las aminas o los tioles reemplazan los átomos de flúor.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como las aminas. Las reacciones generalmente se llevan a cabo bajo temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, tioles y fosfinas, dependiendo del tipo de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
(2R,3aR,6S,7aR)-3a-Metil-2-((perfluorofenil)tio)-6-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro tiene una amplia gama de aplicaciones en la investigación científica:
Biología: El compuesto se emplea en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando debido a sus propiedades estructurales únicas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (2R,3aR,6S,7aR)-3a-Metil-2-((perfluorofenil)tio)-6-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro involucra su interacción con objetivos moleculares como enzimas y receptores. La estructura única del compuesto le permite formar complejos estables con estos objetivos, modulando su actividad y conduciendo a varios efectos bioquímicos. Las vías involucradas en estas interacciones incluyen enlaces covalentes con residuos del sitio activo e interacciones no covalentes como los enlaces de hidrógeno e interacciones hidrofóbicas.
Comparación Con Compuestos Similares
Compuestos similares
(2S,3aR,5S,7aR)-7a-Metil-2-((perfluorofenil)tio)-5-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro: Este compuesto es un enantiómero del compuesto objetivo y comparte características estructurales y reactividad similares.
(2S,3aR,5S,7aR)-7a-Metil-2-((perfluorofenil)tio)-5-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro: Otro enantiómero con aplicaciones comparables en la síntesis estereoespecífica.
Singularidad
La singularidad de (2R,3aR,6S,7aR)-3a-Metil-2-((perfluorofenil)tio)-6-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro radica en su estereoquímica específica, que imparte reactividad y selectividad distintas en las reacciones químicas. Esto lo convierte en una herramienta valiosa en la síntesis de compuestos quirales y en el estudio de los efectos estereoquímicos en los sistemas biológicos.
Propiedades
Fórmula molecular |
C16H16F5OPS3 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(3aR,6S,7aR)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole |
InChI |
InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23?/m0/s1 |
Clave InChI |
YPYCUYPOHPPYAS-DWBMIXFYSA-N |
SMILES isomérico |
CC(=C)[C@H]1CC[C@@]2([C@@H](C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C |
SMILES canónico |
CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)


![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)

![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)

